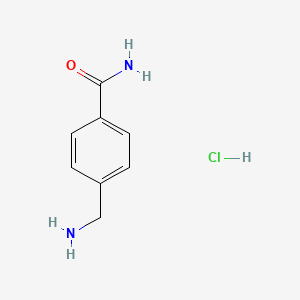

4-(Aminomethyl)benzamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVXRQYPUIDTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585805 | |

| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20188-40-3 | |

| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Aminomethyl)benzamide hydrochloride physical and chemical properties

An In-depth Technical Guide to 4-(Aminomethyl)benzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 20188-40-3). It includes detailed experimental protocols for its synthesis and analysis, along with key data presented in a structured format for ease of reference.

Core Physical and Chemical Properties

This compound is a benzamide derivative. The quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20188-40-3 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂O | [1][2] |

| Molecular Weight | 186.64 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 332.7°C at 760 mmHg (Predicted, for free base) | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(aminomethyl)benzamide;hydrochloride | [1] |

| InChI | InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | [1] |

| InChIKey | USVXRQYPUIDTSZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1CN)C(=O)N.Cl | [1] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 69.1 Ų | [1] |

| Complexity | 139 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Protocol 1: Synthesis of this compound

A common and logical route for the synthesis of this compound involves a two-step process starting from 4-nitrobenzoyl chloride. This pathway includes amide bond formation followed by the reduction of the nitro group.[4]

Step 1: Synthesis of 4-Nitro-N-substituted Benzamide (Intermediate)

This step involves the acylation of an amine with 4-nitrobenzoyl chloride.[4]

-

Materials:

-

4-nitrobenzoyl chloride

-

Ammonia or appropriate amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, DCM)

-

Suitable base (e.g., triethylamine, TEA)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine in anhydrous DCM and add the base.

-

Cool the solution to 0°C in an ice bath with continuous stirring.[4]

-

Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain pure 4-nitro-N-substituted benzamide.

-

Step 2: Reduction of the Nitro Group to an Amine

This step converts the nitro intermediate to the corresponding primary amine.[4]

-

Materials:

-

4-Nitro-N-substituted benzamide

-

Ethanol or Methanol

-

Reducing agent (e.g., Iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C)[4]

-

Hydrochloric acid in a suitable solvent (e.g., ether or ethanol)

-

-

Procedure (using Iron):

-

Dissolve the nitro-benzamide intermediate in ethanol in a round-bottom flask.

-

Add a solution of ammonium chloride in water.

-

Heat the mixture to reflux and then add iron powder (3-5 equivalents) portion-wise.[4]

-

Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter through Celite to remove iron salts.[4]

-

Concentrate the filtrate to remove ethanol and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Dissolve the resulting amine free base in a suitable solvent and treat with a solution of HCl to precipitate the hydrochloride salt.

-

Filter and dry the solid under vacuum to yield this compound.

-

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and similar compounds.[5][6]

-

Instrumentation and Conditions:

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 acetonitrile:water mixture.[5]

-

Standard Preparation: Prepare a standard solution of known concentration in the same diluent.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample and standard solutions into the HPLC system.

-

Data Processing: Integrate the peak areas of the chromatograms. Purity is calculated by comparing the area of the main peak to the total area of all peaks (Area Percent method).

-

Mandatory Visualizations

Diagrams illustrating key workflows provide a clear visual representation of the experimental processes.

References

An In-depth Technical Guide to the Solubility of 4-(Aminomethyl)benzamide Hydrochloride in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminomethyl)benzamide hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document outlines established experimental protocols for its determination, presents solubility data for structurally analogous compounds to provide a predictive framework, and includes a standardized workflow for solubility screening.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its biopharmaceutical profile, including absorption, distribution, metabolism, and excretion (ADME). For drug development professionals, a thorough understanding of an API's solubility in various solvents is paramount for formulation development, purification processes, and ensuring reliable outcomes in preclinical and clinical studies. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery for creating high-concentration stock solutions for in vitro screening. However, understanding the solubility in a broader range of organic solvents is crucial for subsequent stages of development.

Predicted Solubility Profile of this compound

This compound possesses a benzamide core with a protonated aminomethyl group, making it a salt. This structure suggests a degree of polarity that would favor solubility in polar solvents. The presence of the hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, its solubility in organic solvents will be dictated by a balance of the polarity of the salt and the organic nature of the benzyl and amide components. It is anticipated to be soluble in polar aprotic solvents like DMSO and may exhibit moderate solubility in polar protic solvents like alcohols, with limited solubility in non-polar solvents.

Illustrative Solubility Data of Structurally Similar Compounds

To provide a practical reference, the following table summarizes the solubility of structurally related compounds in various organic solvents. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| Benzamide | Methanol | 25 | Highly Soluble |

| Ethanol | 25 | Soluble | |

| Acetone | 25 | Soluble | |

| Ethyl Acetate | 25 | Slightly Soluble | |

| Acetonitrile | 25 | Slightly Soluble | |

| Water | 25 | 13.5 g/L[1] | |

| 4-Aminobenzamide | Methanol | 25 | Soluble |

| Ethanol | 25 | Soluble | |

| Acetone | 25 | Soluble | |

| Ethyl Acetate | 25 | Slightly Soluble | |

| Water | 25 | Moderately Soluble | |

| Benzylamine hydrochloride | DMSO | Not Specified | 50 mg/mL[2] |

| Chloroform | Not Specified | Soluble[3] | |

| Dichloromethane | Not Specified | Soluble[3] | |

| Ethyl Acetate | Not Specified | Soluble[3] | |

| Acetone | Not Specified | Soluble[3] | |

| O-Benzylhydroxylamine hydrochloride | DMSO | Not Specified | ~10 mg/mL[4] |

| Dimethyl formamide | Not Specified | ~5 mg/mL[4] |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from various sources and are intended for general guidance.[3][5][6][7][8][9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the test solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the vial at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for solubility determination and a general workflow for solubility screening in a drug discovery context.

Caption: A step-by-step workflow for determining thermodynamic solubility using the shake-flask method.

Caption: A decision-making workflow for solubility screening of drug candidates.

Conclusion

References

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. Benzylamine hydrochloride | TargetMol [targetmol.com]

- 3. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Strategic Role of 4-(Aminomethyl)benzamide Hydrochloride in Fragment-Based Enzyme Inhibitor Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification and development of novel enzyme inhibitors. This approach utilizes small, low-complexity molecules, or "fragments," as starting points for building more potent and selective drug candidates. One such fragment of significant interest is 4-(aminomethyl)benzamide, and its hydrochloride salt, which offers a versatile scaffold for interacting with various enzyme active sites. Its chemical structure, featuring a primary amine and a benzamide group, provides key hydrogen bonding and aromatic interaction capabilities, making it an attractive anchor for inhibitor design. This technical guide provides a comprehensive overview of the application of 4-(aminomethyl)benzamide hydrochloride in FBDD, focusing on its utility in targeting key enzymes such as histone deacetylases (HDACs), Mycobacterium tuberculosis InhA, and viral entry proteins.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in FBDD. These properties influence its solubility, binding characteristics, and suitability for various screening techniques.

| Property | Value | Reference |

| Molecular Formula | C8H11ClN2O | [1] |

| Molecular Weight | 186.64 g/mol | [1] |

| IUPAC Name | 4-(aminomethyl)benzamide;hydrochloride | [1] |

| Physical Form | Solid | |

| Computed Properties | ||

| XLogP3 | 0.5 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Target Enzyme Classes and Rationale for Inhibition

The 4-(aminomethyl)benzamide scaffold has demonstrated utility in the design of inhibitors for a diverse range of enzymes, primarily due to its ability to form key interactions within their active sites.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various cancers and other diseases. The benzamide moiety of 4-(aminomethyl)benzamide can act as a zinc-binding group, a critical feature for HDAC inhibition, while the aminomethyl group can be modified to extend into and interact with the enzyme's catalytic tunnel.[2][3]

Mycobacterium tuberculosis InhA

InhA is an enoyl-acyl carrier protein (ACP) reductase that is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] It is a key target for the anti-tuberculosis drug isoniazid.[4] Fragment-based screening has identified arylamides as a novel class of direct InhA inhibitors, and the 4-(aminomethyl)benzamide core can serve as a foundational structure for developing such inhibitors.[5]

Filovirus Entry

Filoviruses, such as Ebola and Marburg viruses, utilize a viral glycoprotein (GP) to mediate entry into host cells.[6] A high-throughput screen identified a 4-(aminomethyl)benzamide-based compound as a micromolar inhibitor of Ebola virus entry, indicating that this scaffold can be optimized to block this critical step in the viral life cycle.[6][7]

Signaling Pathways

Understanding the signaling pathways in which the target enzymes are involved is critical for appreciating the downstream consequences of their inhibition.

Histone Deacetylase (HDAC) Signaling

HDACs are integral components of larger protein complexes that regulate gene transcription. By removing acetyl groups from histones, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes, which can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Mycobacterium tuberculosis InhA and Mycolic Acid Synthesis

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[4] This pathway is responsible for the elongation of long-chain fatty acids that are precursors for mycolic acid biosynthesis.[8] Mycolic acids are essential components of the mycobacterial cell wall, providing a protective barrier. Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and compromising the structural integrity of the cell wall, ultimately resulting in bacterial cell death.[4][8]

Filovirus Entry Mechanism

Filovirus entry into host cells is a multi-step process. It begins with the attachment of the viral glycoprotein (GP) to the cell surface, followed by internalization into endosomes, primarily through macropinocytosis.[9] Within the endosome, GP is cleaved by host proteases, which exposes the receptor-binding site. The cleaved GP then interacts with the endosomal receptor Niemann-Pick C1 (NPC1), triggering fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm.[8] Inhibitors based on the 4-(aminomethyl)benzamide scaffold are thought to block this entry process.[6][7]

Quantitative Data on 4-(Aminomethyl)benzamide and its Derivatives

The following tables summarize the available quantitative data for the inhibitory activity of 4-(aminomethyl)benzamide-based compounds against their respective enzyme targets. It is important to note that data for the parent fragment is often limited, with more extensive data available for its optimized derivatives.

Table 1: Histone Deacetylase (HDAC) Inhibition

| Compound | Target HDAC | IC50 (µM) | Assay Type | Reference |

| Derivative 7j * | HDAC1 | 0.65 | Fluorogenic | [10] |

| HDAC2 | 0.78 | Fluorogenic | [10] | |

| HDAC3 | 1.70 | Fluorogenic | [10] | |

| MS-275 (Entinostat) | HDAC1 | 0.93 | Fluorogenic | [10] |

| HDAC2 | 0.95 | Fluorogenic | [10] | |

| HDAC3 | 1.80 | Fluorogenic | [10] |

*Derivative 7j is a more complex benzamide-based inhibitor.[10]

Table 2: M. tuberculosis InhA Inhibition

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| GSK138 | InhA | 0.04 | Enzymatic | [11] |

| NITD-916 | InhA | Not specified | Enzymatic | [11] |

| Derivative 24 * | InhA | 0.25 | Enzymatic | [5] |

***Derivative 24 is a more complex inhibitor developed from a fragment-growing approach.[5]

Table 3: Filovirus Entry Inhibition

| Compound | Virus | EC50 (µM) | Assay Type | Reference |

| CBS1118 | Ebola Virus (EBOV) | < 10 | Pseudoviral | [6][7] |

| Marburg Virus (MARV) | < 10 | Pseudoviral | [6][7] | |

| Derivative 1 | EBOV | 0.22 | Pseudoviral | [7] |

| MARV | 5.28 | Pseudoviral | [7] |

*CBS1118 is a 4-(aminomethyl)benzamide-based hit compound. Derivative 1 is an optimized lead from CBS1118.[6][7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful FBDD campaigns. The following sections provide methodologies for key experiments in the screening and characterization of inhibitors based on the 4-(aminomethyl)benzamide scaffold.

Experimental Workflow: Fragment Screening Cascade

A typical fragment screening cascade involves a series of biophysical and biochemical assays to identify and validate fragment hits. Primary screens are designed for high throughput to test a large library of fragments, while secondary and tertiary assays provide more detailed information on binding affinity, mechanism of action, and structure-activity relationships.

Protocol 1: nano-Differential Scanning Fluorimetry (nano-DSF) for Primary Screening

Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

-

Purified target protein (0.1-0.5 mg/mL in a low-salt buffer)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

nanoDSF instrument (e.g., Prometheus)

-

Capillaries

Procedure:

-

Prepare a working solution of the this compound fragment in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein destabilization.

-

In a 96- or 384-well plate, mix the target protein with the fragment solution. Include a control with protein and buffer/DMSO only.

-

Load the samples into the capillaries.

-

Place the capillaries in the nanoDSF instrument.

-

Set the temperature gradient (e.g., from 20°C to 95°C with a ramp rate of 1°C/min).

-

Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

-

The instrument software will calculate the melting temperature (Tm) for each sample. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the control indicates binding.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation

Objective: To confirm the binding of fragment hits to the target protein and to map the binding site.

Materials:

-

¹⁵N-isotopically labeled purified target protein

-

This compound

-

NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.8, with 10% D₂O)

-

NMR spectrometer

Procedure:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer.

-

Add a stock solution of this compound to the protein sample to achieve the desired final concentration.

-

Acquire another ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

-

Overlay the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition confirm binding.

-

The residues exhibiting significant CSPs can be mapped onto the protein's structure to identify the binding site.

-

To determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment and analyze the CSPs.

Protocol 3: In Vitro HDAC Inhibition Assay (Fluorogenic)

Objective: To determine the IC50 value of 4-(aminomethyl)benzamide derivatives against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC1, HDAC2, or HDAC3

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing Trichostatin A and a trypsin-like protease)

-

Test compounds (serial dilutions)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations. Include a no-inhibitor control.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In Vitro InhA Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 value of 4-(aminomethyl)benzamide derivatives against M. tuberculosis InhA.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) (substrate)

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Test compounds (serial dilutions)

-

96-well UV-transparent plates

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

-

Add the DD-CoA substrate.

-

Initiate the reaction by adding the InhA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Protocol 5: Filovirus Pseudotyped Virus Entry Assay

Objective: To assess the ability of 4-(aminomethyl)benzamide derivatives to inhibit filovirus entry.

Materials:

-

Pseudotyped viruses expressing the glycoprotein of Ebola or Marburg virus and a reporter gene (e.g., luciferase).

-

Target cells (e.g., HEK293T cells).

-

Cell culture medium and supplements.

-

Test compounds (serial dilutions).

-

96-well white plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a short period (e.g., 1 hour) before infection.

-

Infect the cells with the pseudotyped virus.

-

Incubate for 48-72 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of viral entry and determine the EC50 value.

Conclusion

This compound represents a valuable and versatile fragment for the design of enzyme inhibitors. Its inherent chemical features allow for effective interaction with the active sites of diverse enzyme classes, including HDACs, InhA, and viral proteins. The successful application of this fragment in FBDD campaigns relies on a systematic approach that integrates high-throughput screening with detailed biophysical and biochemical characterization. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to leverage the potential of 4-(aminomethyl)benzamide and its derivatives in the development of novel therapeutics. As our understanding of enzyme structure and function continues to grow, the strategic use of well-characterized fragments like 4-(aminomethyl)benzamide will undoubtedly play an increasingly important role in accelerating the drug discovery process.

References

- 1. This compound | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of filovirus entry inhibitors targeting the endosomal receptor NPC1 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(Aminomethyl)benzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(aminomethyl)benzamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse range of analogs with potent and specific biological activities. These compounds have garnered significant interest in the field of drug discovery, primarily for their roles as epigenetic modulators and inhibitors of critical signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth overview of the core biological activities of 4-(aminomethyl)benzamide hydrochloride analogs, with a focus on their functions as Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and antagonists of the Hedgehog signaling pathway.

Histone Deacetylase (HDAC) Inhibition

A prominent class of 4-(aminomethyl)benzamide analogs exhibits potent inhibitory activity against histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Inhibition of HDACs by these benzamide analogs results in histone hyperacetylation, a more open chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.

Quantitative Data for HDAC Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 4-(aminomethyl)benzamide analogs against various HDAC isoforms.

| Compound ID | Analog Class | Target HDAC Isoform(s) | IC50 (nM) | Reference |

| NA | N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 | [1][2] |

| HDAC2 | 260.7 | [1][2] | ||

| HDAC3 | 255.7 | [1][2] | ||

| Various | 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | HDAC1 | <1000 | [3][4] |

Signaling Pathway: HDAC Inhibition Leading to p21-Mediated Cell Cycle Arrest

A key downstream effect of HDAC inhibition by 4-(aminomethyl)benzamide analogs is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A or WAF1/Cip1).[3][4] The hyperacetylation of histones in the promoter region of the CDKN1A gene leads to its transcriptional activation. The resulting increase in p21 protein levels leads to the inhibition of cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is a critical mechanism by which these compounds exert their anti-proliferative effects on cancer cells.

Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.[5][6][7]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing Trichostatin A to stop the reaction and a protease to cleave the deacetylated substrate)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

Diluted test compound or vehicle control (DMSO)

-

Diluted recombinant HDAC enzyme

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

DNA Methyltransferase (DNMT) Inhibition

Certain analogs of 4-(aminomethyl)benzamide, particularly those with a 4-amino-N-(4-aminophenyl)benzamide core structure, have been identified as inhibitors of DNA methyltransferases (DNMTs).[8] DNMTs are responsible for establishing and maintaining DNA methylation patterns, another key epigenetic modification. Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, these compounds can lead to the demethylation and re-expression of these silenced genes.

Quantitative Data for DNMT Inhibitory Activity

The following table presents the inhibitory activity of a representative 4-amino-N-(4-aminophenyl)benzamide analog against human DNMT isoforms.

| Compound ID | Target DNMT Isoform | EC50 (µM) | Reference |

| 31 | hDNMT1 | 15 ± 3 | [8] |

| hDNMT3A | 0.9 | [8] |

Experimental Protocol: In Vitro Colorimetric DNMT Activity Assay

This protocol describes a general method for measuring DNMT activity and inhibition in a colorimetric format.[9][10][11][12][13]

Materials:

-

Recombinant human DNMT enzyme (e.g., DNMT1 or DNMT3A)

-

DNMT Assay Buffer

-

S-adenosyl-L-methionine (SAM) - the methyl group donor

-

DNA substrate-coated 96-well plate

-

Capture antibody (anti-5-methylcytosine)

-

HRP-conjugated secondary antibody

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Test compounds (dissolved in DMSO)

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DNMT Assay Buffer.

-

To the wells of the DNA substrate-coated plate, add:

-

DNMT Assay Buffer

-

SAM

-

Diluted test compound or vehicle control

-

Diluted recombinant DNMT enzyme

-

-

Incubate the plate at 37°C for 60-120 minutes to allow for the methylation reaction.

-

Wash the wells with wash buffer to remove unreacted components.

-

Add the diluted capture antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells.

-

Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.

-

Wash the wells.

-

Add the colorimetric HRP substrate and incubate at room temperature until sufficient color development.

-

Add the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Hedgehog Signaling Pathway Inhibition

A distinct class of 4-(aminomethyl)benzamide analogs, specifically 4-(2-pyrimidinylamino)benzamide derivatives, has been shown to be potent inhibitors of the Hedgehog (Hh) signaling pathway.[14][15][16] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is a driving force in several types of cancer, including basal cell carcinoma and medulloblastoma. These benzamide analogs typically target the Smoothened (SMO) protein, a key component of the Hh signaling cascade.

Quantitative Data for Hedgehog Signaling Pathway Inhibitory Activity

The following table summarizes the inhibitory activity of a representative 4-(2-pyrimidinylamino)benzamide derivative against the Hedgehog signaling pathway.

| Compound ID | Assay | IC50 (nM) | Reference |

| 13d | Gli-luciferase reporter | 1.44 | [14] |

Signaling Pathway: Inhibition of the Canonical Hedgehog Pathway

In the "off" state, the Patched (PTCH1) receptor inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and activate the expression of Hh target genes, promoting cell proliferation and survival. 4-(2-pyrimidinylamino)benzamide analogs act by inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors and blocking the pro-tumorigenic effects of the pathway.

Experimental Protocol: Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.[17][18][19]

Materials:

-

NIH/3T3 cell line stably expressing a Gli-responsive luciferase reporter construct

-

Cell culture medium and supplements

-

Recombinant Sonic Hedgehog (SHH) or a small molecule SMO agonist (e.g., SAG)

-

Test compounds (dissolved in DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the Gli-luciferase reporter NIH/3T3 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds or vehicle control for a predetermined time.

-

Stimulate the Hedgehog pathway by adding SHH or a SMO agonist to the appropriate wells. Include unstimulated controls.

-

Incubate the plate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a co-transfected Renilla luciferase reporter or a separate viability assay).

-

Calculate the percent inhibition of Hedgehog signaling and determine the IC50 value.

Conclusion

Analogs of 4-(aminomethyl)benzamide represent a rich source of biologically active compounds with significant therapeutic potential. Their ability to potently and selectively inhibit key enzymes and signaling pathways involved in cancer and other diseases, such as HDACs, DNMTs, and the Hedgehog pathway, underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising class of molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs will be crucial in translating their preclinical promise into novel clinical therapies.

References

- 1. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abcam.co.jp [abcam.co.jp]

- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]

- 10. epigentek.com [epigentek.com]

- 11. epigentek.com [epigentek.com]

- 12. content.abcam.com [content.abcam.com]

- 13. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) | EpigenTek [epigentek.com]

- 14. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

4-(Aminomethyl)benzamide Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzamide hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, offering a robust scaffold for the design and synthesis of a diverse array of therapeutic agents. Its unique structural features, comprising a central benzene ring substituted with an aminomethyl group and a benzamide moiety, provide an excellent platform for introducing molecular diversity and tailoring compounds to interact with specific biological targets. This guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the development of anticancer and antiviral agents. We will delve into the chemical properties, synthesis of key derivatives, and their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Chemical Properties

This compound is a stable, water-soluble salt, which facilitates its use in a variety of chemical reactions. The primary amine of the aminomethyl group serves as a key nucleophile for the introduction of various substituents, while the benzamide portion can be modified or can itself participate in crucial interactions with biological targets.

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| CAS Number | 20188-40-3 |

Applications in Medicinal Chemistry

The 4-(aminomethyl)benzamide core has been successfully employed as a central scaffold or a flexible linker in the design of inhibitors for various enzymes and protein-protein interactions. Notable therapeutic areas where this building block has made a significant impact include oncology and virology.

Anticancer Agents

Aberrant tyrosine kinase activity is a hallmark of many cancers. The 4-(aminomethyl)benzamide scaffold has been utilized as a flexible linker to develop potent tyrosine kinase inhibitors (TKIs).[1] These compounds are designed to bind to the ATP-binding site of kinases, often spanning across to allosteric pockets to enhance potency and selectivity.[1]

A series of novel compounds incorporating the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated for their inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, KDR (VEGFR2), and PDGFRα.[2][3] Notably, analogues bearing a (trifluoromethyl)benzene ring have demonstrated highly potent inhibition of EGFR.[2] For instance, certain derivatives have shown over 90% inhibition of EGFR at a concentration of just 10 nM.[2][4]

Quantitative Data: Anticancer Activity of 4-(Aminomethyl)benzamide Derivatives

| Compound ID | Target/Cell Line | Activity Type | Value | Reference |

| Analogue 11 | EGFR | % Inhibition @ 10 nM | 91% | [2][4] |

| Analogue 13 | EGFR | % Inhibition @ 10 nM | 92% | [2][4] |

| Analogue 10 | HL60 | IC₅₀ | 8.2 µM | [4] |

| Analogue 15 | HL60 | IC₅₀ | 5.6 µM | [4] |

| Analogue 13 | K562 | IC₅₀ | 5.6 µM | [4] |

| Compound 28j | K562 | IC₅₀ | 6.9 µM | [4] |

| Compound 28k | K562 | IC₅₀ | 3.6 µM | [4] |

| Compound 28l | K562 | IC₅₀ | 4.5 µM | [4] |

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. The benzamide moiety is a known zinc-binding group, making the 4-(aminomethyl)benzamide scaffold an attractive starting point for the design of HDAC inhibitors.[5] Derivatives have been synthesized that show potent inhibition of HDAC1, induce hyperacetylation of histones, and upregulate the expression of the tumor suppressor p21.[6]

Antiviral Agents: Ebola and Marburg Virus Entry Inhibitors

A significant breakthrough in the application of the 4-(aminomethyl)benzamide scaffold has been the discovery of potent small-molecule inhibitors of Ebola (EBOV) and Marburg (MARV) virus entry.[7][8] These filoviruses are responsible for severe and often fatal hemorrhagic fevers. The entry of these viruses into host cells is mediated by the viral glycoprotein (GP).[9] The 4-(aminomethyl)benzamide derivatives have been shown to block this critical entry step, likely by binding to the viral glycoprotein and preventing the necessary conformational changes for membrane fusion.[7][9]

Quantitative Data: Antiviral Activity of 4-(Aminomethyl)benzamide Derivatives

| Compound ID | Virus | Activity Type | Value (µM) | Reference |

| Compound 20 | Ebola (Mayinga) | EC₅₀ | < 1 | [7][8] |

| Compound 23 | Ebola (Mayinga) | EC₅₀ | < 1 | [7][8] |

| Compound 32 | Ebola (Mayinga) | EC₅₀ | 0.11 | [7] |

| Compound 35 | Ebola (Mayinga) | EC₅₀ | 0.31 | [7] |

| Compound 32 | Marburg (Angola) | EC₅₀ | 1.25 | [7] |

| Compound 35 | Marburg (Angola) | EC₅₀ | 0.82 | [7] |

Several of these compounds have demonstrated favorable metabolic stability in human and rat liver microsomes and do not significantly inhibit key cytochrome P450 enzymes, such as CYP3A4 and CYP2C9, suggesting good drug-like properties.[7][8]

Signaling Pathways and Mechanisms of Action

Tyrosine Kinase Signaling Pathway

Tyrosine kinase inhibitors developed from the 4-(aminomethyl)benzamide scaffold typically function by competing with ATP for binding to the catalytic site of the kinase. This prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell proliferation and survival.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Ebola Virus Entry Mechanism

The 4-(aminomethyl)benzamide-based inhibitors are thought to interfere with the function of the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells. After the virus is taken up into endosomes, GP is cleaved by host proteases, which exposes a receptor-binding site. Binding to the endosomal receptor NPC1 triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm. The inhibitors are believed to bind to GP and prevent these crucial conformational changes.

Caption: Mechanism of Ebola Virus Entry and Inhibition.

Experimental Protocols

Synthesis of 4-(Aminomethyl)benzamide Derivatives

The synthesis of N-substituted 4-(aminomethyl)benzamide derivatives generally involves a multi-step process starting from a commercially available precursor like methyl 4-formylbenzoate or 4-(aminomethyl)benzoic acid. The following is a representative protocol for the synthesis of a tyrosine kinase inhibitor analogue.

Workflow for the Synthesis of a Tyrosine Kinase Inhibitor

Caption: General Synthetic Workflow for Tyrosine Kinase Inhibitors.

Detailed Protocol: Synthesis of a Representative N,N'-diaryl-4-(aminomethyl)benzamide

This protocol is a composite based on typical procedures for reductive amination and amide coupling reactions.

Step 1: Reductive Amination

-

To a solution of methyl 4-formylbenzoate (1.0 eq.) and a substituted aniline (1.1 eq.) in anhydrous dichloromethane (DCM), add acetic acid (catalytic amount).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-((arylamino)methyl)benzoate.

Step 2: Saponification

-

Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

Step 3: Amide Coupling

-

To a solution of the carboxylic acid from Step 2 (1.0 eq.), a different substituted aniline (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in anhydrous dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Biological Assay Protocol: Tyrosine Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of synthesized compounds.

-

Prepare a reaction buffer appropriate for the specific tyrosine kinase being assayed.

-

Add the kinase to the wells of a 96-well plate.

-

Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the kinase and compounds for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Detect the amount of phosphorylated substrate or the amount of ATP remaining using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its utility has been demonstrated in the creation of potent inhibitors for critical targets in oncology and virology. The synthetic tractability of this building block allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the creative application of the 4-(aminomethyl)benzamide core will undoubtedly continue to yield promising new drug candidates.

References

- 1. Collection - Discovery and Structural Optimization of 4â(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 5. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Aminomethyl)benzamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzamide hydrochloride and its derivatives constitute a significant class of compounds in medicinal chemistry. These molecules are recognized for their utility as versatile scaffolds in the design of targeted therapeutics. Notably, they have been investigated as inhibitors of crucial signaling pathways implicated in oncogenesis, such as those mediated by tyrosine kinases and the Hedgehog signaling cascade.[1][2] The core structure, which features a flexible aminomethyl linker attached to a benzamide moiety, is amenable to a wide range of chemical modifications. This adaptability allows for the optimization of biological activity, selectivity, and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the synthesis, characterization, and biological significance of these important derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be accomplished via several strategic pathways. A frequently employed and efficient method is a two-step process that involves the formation of an amide bond, followed by the deprotection or modification of a precursor to the aminomethyl group.

A common strategy begins with a protected version of the aminomethyl group, often a nitro group, attached to the benzoic acid backbone. This allows for the selective formation of the amide bond without the primary amino group interfering. The synthesis of a representative derivative, 4-amino-N-(2-chlorophenyl)benzamide, serves as a good example of this approach.[3] This methodology can be readily adapted to generate a diverse array of N-substituted derivatives by employing various primary or secondary amines in the amide bond formation step. The final hydrochloride salt is typically prepared by treating the purified free base with hydrochloric acid.

General Synthetic Workflow

The logical sequence for the synthesis of N-substituted this compound derivatives is outlined in the diagram below. This workflow commences with a protected benzoic acid derivative, moves through amide bond formation and deprotection, and culminates in the formation of the hydrochloride salt.

Caption: General synthetic workflow for N-substituted this compound derivatives.

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic steps involved in the preparation of this compound derivatives, based on well-established methodologies.[3]

Protocol 1: Synthesis of 4-Nitro-N-(aryl)benzamide (Amide Bond Formation)

This protocol outlines the acylation of an aniline with 4-nitrobenzoyl chloride to produce the nitro-substituted benzamide intermediate.

Materials:

-

4-Nitrobenzoyl chloride

-

Substituted aniline (e.g., 2-chloroaniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath while stirring continuously.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over a period of 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-nitro-N-(aryl)benzamide.

Protocol 2: Synthesis of 4-Amino-N-(aryl)benzamide (Nitro Group Reduction)

This protocol describes the reduction of the nitro group of the intermediate to a primary amine.

Materials:

-

4-Nitro-N-(aryl)benzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or methanol

-

Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the 4-nitro-N-(aryl)benzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the 4-amino-N-(aryl)benzamide.

Protocol 3: Formation of the Hydrochloride Salt

This final step involves the conversion of the free amine to its corresponding hydrochloride salt.

Materials:

-

4-Amino-N-(aryl)benzamide

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

-

Dissolve the purified 4-amino-N-(aryl)benzamide in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., anhydrous diethyl ether).

-

While stirring, add a solution of hydrochloric acid in a suitable solvent dropwise until precipitation is complete.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold anhydrous diethyl ether.

-

Dry the resulting solid under vacuum to yield the final 4-amino-N-(aryl)benzamide hydrochloride.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of the synthesized derivatives are carried out using a combination of spectroscopic and analytical techniques.

Data Presentation

Table 1: Spectroscopic Data for Representative Benzamide Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |

| Benzamide | 7.42-7.55 (m, 3H, Ar-H), 7.82-7.92 (m, 2H, Ar-H), 8.05 (br s, 1H, NH), 7.46 (br s, 1H, NH) (in DMSO-d6)[4] | 127.5, 128.6, 131.7, 133.2, 168.0 (in CDCl3) | 3367, 3171 (N-H), 1657 (C=O) | 121 [M]⁺[5] |

| N-Benzyl-4-methylbenzamide | 2.39 (s, 3H, Me), 4.63 (d, 2H, J = 5.0 Hz, Benzylic CH2), 6.49 (bs, 1H, NH), 7.22 (d, J= 8.0 Hz, 2H, Ar-H), 7.27-7.36 (m, 5H, Ar-H), 7.69 (d, 2H, J= 8.0 Hz, 2H, Ar-H) (in CDCl3)[6] | Not available | Not available | Not available |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | 0.96 (t, 6H, J=7.0 Hz, 2xCH3), 2.51 (q, 4H, J=7.0 Hz, 2xCH2), 2.62 (t, 2H, J=6.0 Hz, CH2), 3.38 (q, 2H, J=6.0 Hz, CH2), 5.61 (s, 2H, NH2), 6.57 (d, 2H, J=8.5 Hz, Ar-H), 7.56 (d, 2H, J=8.5 Hz, Ar-H), 8.01 (t, 1H, J=5.5 Hz, CONH) (in DMSO-d6)[7] | 8.87, 34.87, 47.20, 51.06, 112.77, 122.91, 128.93, 152.06, 167.66 (in DMSO-d6)[7] | 3421, 3336 (N-H), 1645 (C=O)[7] | Not available |

Table 2: Physicochemical Properties of Representative Benzamide Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzamide | C₇H₇NO | 121.14 | 127-130 |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride | C₁₃H₂₂ClN₃O | 271.79 | 155-157 |

| 4-Amino-N-(2-chlorophenyl)benzamide | C₁₃H₁₁ClN₂O | 246.69 | Not available |

Biological Activity and Signaling Pathways

Derivatives of 4-(aminomethyl)benzamide have been the subject of investigation for their potential to inhibit critical cellular signaling pathways, particularly those that are dysregulated in cancer.

Tyrosine Kinase Inhibition

A number of 4-(arylaminomethyl)benzamide derivatives have demonstrated potent inhibitory activity against a range of receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), HER-2, and the platelet-derived growth factor receptor (PDGFR).[1][2] RTKs are integral mediators of cellular processes such as proliferation, survival, and migration. The dysregulation of RTK signaling is a frequent event in many types of cancer. The general mechanism of RTK signaling is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation. This creates docking sites for downstream signaling proteins, ultimately leading to the activation of pathways such as the Ras-MAPK cascade.[8][9][10]

Caption: A simplified diagram of the Tyrosine Kinase signaling pathway, indicating the point of inhibition.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is another prominent target in cancer therapy, as its aberrant activation is implicated in the development and progression of a variety of malignancies. This pathway is essential for embryonic development and the maintenance of tissue homeostasis. The central mechanism of the pathway involves a ligand (e.g., Sonic Hedgehog) binding to the Patched (PTCH) receptor. This binding event alleviates the inhibition of Smoothened (SMO). The now-active SMO initiates a signaling cascade that results in the activation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation and survival.[1][2][11] Certain benzamide derivatives have been identified as inhibitors of this pathway.

Caption: A diagram of the Hedgehog signaling pathway in its "OFF" and "ON" states.

Conclusion

This compound derivatives represent a highly promising class of compounds for the development of novel therapeutic agents. Their synthesis is readily achievable through established principles of organic chemistry, and their adaptable structure allows for the systematic optimization of their biological properties. The demonstrated ability of these derivatives to inhibit key signaling pathways, such as the tyrosine kinase and Hedgehog pathways, highlights their significant potential in oncology and other therapeutic fields. Further research into the synthesis and biological evaluation of a broader range of these derivatives is clearly warranted to fully realize their therapeutic potential. This guide provides a robust foundation for researchers to advance their efforts in developing new and effective treatments based on this important chemical scaffold.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 4. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

- 5. Benzamide, 2-methyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Strategic Core: 4-(Aminomethyl)benzamide Hydrochloride as a Versatile Scaffold for PARP Inhibitor Development

A Technical Guide for Drug Discovery Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical mediators of DNA repair and have emerged as prominent targets in oncology.[1][2] The clinical success of PARP inhibitors (PARPis) in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, has fueled extensive research into novel scaffolds for next-generation inhibitors.[1][3] Central to the design of many potent PARPis is the benzamide moiety, which effectively mimics the nicotinamide portion of the PARP substrate, NAD+.[4] This technical guide explores the potential of 4-(aminomethyl)benzamide hydrochloride as a strategic starting point and core scaffold for the synthesis and development of novel PARP inhibitors. We will delve into its structural significance, proposed synthetic routes, structure-activity relationships of analogous compounds, and the requisite experimental protocols for evaluation.

The Benzamide Pharmacophore: A Cornerstone of PARP Inhibition

The benzamide group is a well-established pharmacophore for PARP inhibition. It occupies the nicotinamide-binding pocket of the enzyme's catalytic domain, forming crucial hydrogen bonds with key amino acid residues such as Gly863 and Ser904, and participating in π-stacking interactions with Tyr907.[4] The 4-(aminomethyl)benzamide scaffold provides a versatile platform for chemical modification, allowing for the exploration of the solvent-exposed region of the active site to enhance potency and selectivity. The aminomethyl group serves as a valuable linker to introduce various substituents that can interact with additional binding pockets.

Proposed Synthetic Pathways from this compound

While specific examples of PARP inhibitors directly synthesized from this compound are not prevalent in publicly available literature, established synthetic methodologies for analogous benzamide-based inhibitors allow for the postulation of viable synthetic routes. A common strategy involves the acylation of the aminomethyl group with a suitable carboxylic acid or acyl chloride, often containing a terminal ring system designed to interact with the adenosine-binding pocket of PARP.

Below is a generalized, proposed workflow for the synthesis of a novel PARP inhibitor utilizing the this compound scaffold.

Structure-Activity Relationships (SAR) of Benzamide-Based PARP Inhibitors

SAR studies on various benzamide-containing PARP inhibitors have yielded several key insights that can guide the design of novel compounds based on the 4-(aminomethyl)benzamide scaffold:

-

The Benzamide Moiety: The primary amide of the benzamide is essential for binding to the nicotinamide-binding pocket through hydrogen bonds.

-

The Linker: The nature and length of the linker attached to the benzamide core can significantly impact potency. The aminomethyl group in our scaffold provides a flexible point of attachment.

-

Terminal Groups: The terminal moiety appended via the linker plays a crucial role in determining potency and selectivity. Bulky, aromatic, or heterocyclic groups can form additional interactions within the PARP active site, including the adenosine-binding pocket.

Quantitative Data for Representative Benzamide-Based PARP Inhibitors

To provide a quantitative context for the potency of benzamide-derived PARP inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several notable compounds against PARP1 and PARP2.

| Compound (Scaffold Type) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib (Phthalazinone-benzamide derivative) | 1.9 - 5 | 1 - 2 |

| Rucaparib (Indole-carboxamide derivative) | 1.4 | 0.2 - 0.3 |

| Niraparib (Indazole-carboxamide derivative) | 3.8 | 2.1 |

| Talazoparib (Phthalazinone-benzamide derivative) | 0.57 | 0.2 |

| Veliparib (Benzimidazole-carboxamide derivative) | 5.2 | 2.9 |

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

Signaling Pathway of PARP in DNA Damage Response

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair (BER) pathway. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which can be converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (a key DSB repair pathway), this accumulation of DSBs leads to cell death, a concept known as synthetic lethality.

Experimental Protocols

The evaluation of novel PARP inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

PARP1/2 Enzymatic Assay (ELISA-based)

Objective: To determine the in vitro inhibitory activity of a compound against PARP1 and PARP2.

Methodology:

-

Plate Coating: 96-well plates are coated with histones, which serve as the substrate for PARP enzymes.

-

Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (either PARP1 or PARP2), biotinylated NAD+ (the substrate), and varying concentrations of the test inhibitor.

-

Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow for the PARylation reaction to occur.

-

Detection: The wells are washed, and streptavidin-HRP (horseradish peroxidase) is added, which binds to the incorporated biotinylated PAR.

-

Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTS/MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the PARP inhibitor on cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BRCA-mutant and BRCA-wildtype) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).

-

Reagent Addition: MTS or MTT reagent is added to each well. Viable, metabolically active cells convert the reagent into a colored formazan product.

-

Incubation and Measurement: After incubation, the absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and IC50 values are calculated.

Western Blot for PAR Levels

Objective: To confirm the on-target effect of the inhibitor by measuring the reduction of PARylation in cells.

Methodology:

-

Cell Treatment: Cells are treated with the PARP inhibitor for a defined period. It is common to induce DNA damage (e.g., with hydrogen peroxide) to stimulate PARP activity.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for poly(ADP-ribose) chains, followed by a secondary antibody conjugated to HRP.

-

Detection: The signal is visualized using a chemiluminescent substrate. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Conclusion

The this compound scaffold represents a promising and versatile starting point for the development of novel PARP inhibitors. Its inherent benzamide pharmacophore provides a strong foundation for potent enzymatic inhibition, while the aminomethyl linker offers a strategic handle for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. By leveraging established synthetic methodologies and a systematic approach to structure-activity relationship studies, researchers can effectively utilize this scaffold to discover and develop next-generation PARP inhibitors for cancer therapy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such novel compounds.

References

- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of 4-(Aminomethyl)benzamide Hydrochloride in Oncology: A Technical Guide to a Versatile Scaffold

For Immediate Release